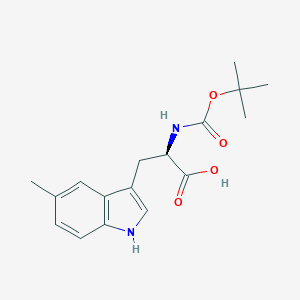

N-Boc-5-methyl-D-tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-5-methyl-D-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-methyl-D-tryptophan typically involves the protection of the amino group of 5-methyl-D-tryptophan with a Boc group. This can be achieved by reacting 5-methyl-D-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-5-methyl-D-tryptophan undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Oxidation: Oxidation of the indole ring using reagents like potassium permanganate (KMnO4).

Substitution: Electrophilic substitution reactions on the indole ring using reagents like bromine (Br2) or iodine (I2).

Common Reagents and Conditions

Deprotection: TFA in dichloromethane at room temperature.

Oxidation: KMnO4 in aqueous solution.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

Deprotection: 5-methyl-D-tryptophan.

Oxidation: Oxidized derivatives of 5-methyl-D-tryptophan.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

N-Boc-5-methyl-D-tryptophan is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: In the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of N-Boc-5-methyl-D-tryptophan involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-tryptophan: Similar structure but without the methyl group on the indole ring.

N-Boc-5-methyl-L-tryptophan: The L-enantiomer of N-Boc-5-methyl-D-tryptophan.

N-Boc-5-hydroxytryptophan: Contains a hydroxyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of the methyl group on the indole ring and the D-configuration, which can lead to different biological activities and interactions compared to its analogs .

Biologische Aktivität

N-Boc-5-methyl-D-tryptophan is a derivative of the amino acid tryptophan, notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Synthesis

This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of 5-methyl-D-tryptophan. The synthesis typically involves the reaction of 5-methyl-D-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine, usually conducted in an anhydrous solvent such as dichloromethane at room temperature.

Synthetic Route Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 5-methyl-D-tryptophan + Boc2O | Anhydrous solvent, room temperature | This compound |

| 2 | This compound + Acid | Deprotection | 5-methyl-D-tryptophan |

The biological activity of this compound is influenced by its structural properties. The Boc group protects the amino functionality, allowing selective reactions that can modify enzymatic activity and protein interactions upon deprotection. This compound can interact with various molecular targets, leading to significant effects in biological systems.

Antimicrobial Properties

Research indicates that D-amino acids, including D-tryptophan and its derivatives, exhibit antimicrobial properties. In vitro studies have shown that D-tryptophan can inhibit the growth of foodborne pathogens by delaying their proliferation under various stress conditions (e.g., high salt concentrations) and has demonstrated antibiofilm activity . The antimicrobial mechanism appears to involve interference with bacterial adhesion and modification of the extracellular matrix, which weakens pathogenic cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-Boc-Tryptophan | No methyl group | Standard amino acid properties |

| N-Boc-5-methyl-L-Tryptophan | L-enantiomer | Similar antimicrobial properties |

| N-Boc-5-hydroxytryptophan | Hydroxyl group instead of methyl | Different biochemical interactions |

The presence of the methyl group on the indole ring in this compound may enhance its biological activities compared to its analogs .

Applications in Research and Medicine

This compound serves as a versatile building block in organic synthesis and has applications in:

- Pharmaceutical Development : It is used as a precursor for synthesizing potential therapeutic agents.

- Biochemical Studies : Investigating enzyme-substrate interactions and protein folding mechanisms.

- Food Science : Exploring its role as a natural preservative due to its antimicrobial activities .

Study on Antimicrobial Effects

A systematic review examined the effects of D-tryptophan on foodborne pathogens, revealing significant antimicrobial effects when combined with environmental stresses. The study highlighted that D-tryptophan could reduce pathogen growth more effectively than traditional methods involving high temperatures . This research underscores the potential for using D-amino acids in food preservation.

Immunological Research

Another study explored the role of tryptophan catabolism in immune responses, focusing on how tryptophan derivatives can modulate immune cell behavior. The findings suggest that manipulating tryptophan metabolism could enhance antitumor immunity by affecting T-cell responses .

Eigenschaften

IUPAC Name |

(2R)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTPSKBAIKOFNX-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.